molecular formula C11H13NO2S B2753823 N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide CAS No. 2305551-73-7

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide

Cat. No.: B2753823
CAS No.: 2305551-73-7
M. Wt: 223.29
InChI Key: YQOPQXYWHLDWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol. This compound is characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide typically involves the reaction of benzenesulfinyl chloride with an appropriate amine, followed by the addition of acryloyl chloride. The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The prop-2-enamide moiety may also interact with specific binding sites, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide can be compared with similar compounds such as:

    N-[2-(Benzenesulfonyl)ethyl]prop-2-enamide: This compound has a sulfonyl group instead of a sulfinyl group, which may result in different reactivity and biological activity.

    N-[2-(Benzenesulfanyl)ethyl]prop-2-enamide: This compound has a sulfanyl group, which is less oxidized than the sulfinyl group, leading to different chemical properties.

Properties

IUPAC Name

N-[2-(benzenesulfinyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-2-11(13)12-8-9-15(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOPQXYWHLDWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCS(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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